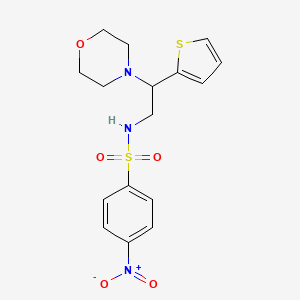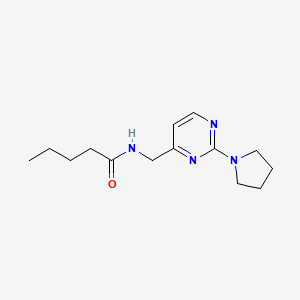
3-methoxy-1-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-1-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide is a complex organic compound featuring a combination of several functional groups such as methoxy, methyl, oxadiazole, thiophene, and pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of 1H-pyrazole-4-carboxamide: This is achieved by the reaction of a substituted hydrazine with an appropriate β-ketoester under reflux conditions in an acidic medium.
Introduction of the oxadiazole ring: This involves the cyclization of a nitrile oxide intermediate, which can be generated in situ by the reaction of an amidoxime with a chlorinating agent.
Coupling with thiophene: The oxadiazole ring is then coupled with thiophene using palladium-catalyzed cross-coupling reactions under inert atmosphere conditions.
Industrial Production Methods
For industrial-scale production, optimization of the above synthetic route is crucial. Key factors include the selection of solvents, temperature control, and the use of high-yield catalysts. Continuous flow reactors can be employed to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation at the methoxy or thiophene moieties, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically target the pyrazole or oxadiazole rings, potentially yielding dihydropyrazoles or reduced oxadiazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or at the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Catalysts like palladium or copper are used in cross-coupling reactions, while Lewis acids can facilitate electrophilic substitutions.
Major Products
The major products formed depend on the specific reagents and conditions used in the reactions. For instance:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Yield of dihydropyrazole derivatives.
Substitution: Varied functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is explored for its potential as a building block in the synthesis of more complex molecules due to its multifunctional structure.
Biology
In biological studies, derivatives of this compound are investigated for their biological activity, including potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
The compound's ability to interact with biological targets makes it a candidate for drug development, particularly in targeting enzymes or receptors involved in disease pathways.
Industry
In industrial applications, such compounds can be used in the development of advanced materials, such as organic semiconductors or novel polymers.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide is typically determined by its interactions with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, thereby modulating their activity.
Pathways Involved: Inhibition or activation of biochemical pathways relevant to its biological activity. For example, it might inhibit a key enzyme in a pathogen's metabolic pathway, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-4-carboxamide derivatives
Thiophene-containing compounds
1,2,4-Oxadiazole derivatives
Uniqueness
What makes 3-methoxy-1-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide unique is its combination of functional groups which confer a unique set of chemical reactivity and biological activity profiles, distinguishing it from other similar compounds.
Through this detailed look at this compound, we've explored its synthesis, reactions, and broad range of applications, showcasing its significance in scientific research and industry.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-24-11-13(19(22-24)26-2)18(25)20-14-7-4-3-6-12(14)10-16-21-17(23-27-16)15-8-5-9-28-15/h3-9,11H,10H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUAHQVQIOHEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2470649.png)



![4-allyl-3-(cyclopentylsulfanyl)-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2470655.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2470658.png)
![methyl 4-{[(2,5-dimethylfuran-3-yl)methyl]sulfamoyl}benzoate](/img/structure/B2470659.png)
![1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2470660.png)


![2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-5h,7h,8h-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2470663.png)

![Methyl[2-(oxan-4-yl)ethyl]amine](/img/structure/B2470668.png)
